molecular formula C12H17ClFNS B1456133 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1289385-78-9

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Cat. No. B1456133
M. Wt: 261.79 g/mol
InChI Key: KOLDOKJVNIYCNZ-UHFFFAOYSA-N
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Description

“3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 247.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.76 . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the current resources.

Scientific Research Applications

1. Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis and evaluation of 3-methyl-4-(N-phenyl amido)piperidines, which includes compounds structurally related to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, for their analgesic activity. The compounds demonstrated exceptional analgesic activity, making them potential candidates for pharmacological investigations (Lalinde et al., 1990).

2. Antimycobacterial and Antibacterial Properties

  • Another research synthesized a series of new compounds featuring piperidine structures, similar to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, and evaluated their antimycobacterial and antibacterial activities. The study found these compounds to be effective against various bacterial strains, indicating their potential as antimicrobial agents (Kumar et al., 2008).

3. Neurological Research and Treatment

  • Research on FG-7080, a compound structurally related to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, showed promising results in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests potential applications in the treatment of neurological disorders (Miura et al., 1993).

4. Synthesis and Spectral Analysis for Quality Control

  • A study on paroxetine hydrochloride, which shares structural similarities with 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, highlights the importance of spectral analysis in determining the quality and stability of pharmaceutical compounds. This is crucial for ensuring the efficacy and safety of drugs (Munigela et al., 2008).

5. Potential Application in Sensory Materials

  • Research involving hydrazide-based fluorescent sensors, which include compounds structurally related to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, has found potential applications in detecting ions in aqueous solutions. This could have implications in environmental monitoring and chemical analysis (Wang et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDOKJVNIYCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

CAS RN

1289385-78-9
Record name Piperidine, 3-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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